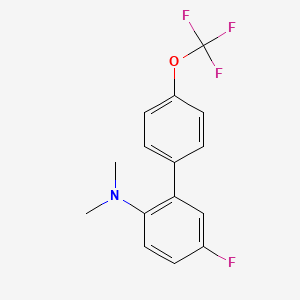
(5-Fluoro-4'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a biphenyl structure, along with a dimethylamine functional group. Its unique chemical structure imparts specific properties that make it valuable for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the biphenyl core, followed by the introduction of the fluorine and trifluoromethoxy groups. The final step involves the attachment of the dimethylamine group. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability.
化学反応の分析
Types of Reactions
(5-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while substitution reactions can introduce new functional groups into the biphenyl structure.
科学的研究の応用
Chemistry
In chemistry, (5-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its fluorinated groups enhance its stability and bioavailability, making it a valuable tool for biochemical assays.
Medicine
In medicine, (5-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, polymers, and other high-performance materials.
作用機序
The mechanism of action of (5-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine involves its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups can enhance binding affinity to certain receptors or enzymes, modulating their activity. The dimethylamine group may also play a role in the compound’s overall bioactivity by influencing its solubility and distribution within biological systems.
類似化合物との比較
Similar Compounds
(5-Fluoro-4-imino-3-methyl-1-tosyl-3,4-dihydropyrimidin-2(1H)-one): This compound shares the fluorine atom but differs in its core structure and functional groups.
1,3,4-Oxadiazole pyrimidines: These compounds also contain fluorine and are used for similar applications in controlling phytopathogenic microorganisms.
Uniqueness
(5-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is unique due to its combination of a biphenyl core with fluorine, trifluoromethoxy, and dimethylamine groups. This specific arrangement imparts distinct chemical and physical properties, making it valuable for a wide range of applications in scientific research and industry.
特性
分子式 |
C15H13F4NO |
|---|---|
分子量 |
299.26 g/mol |
IUPAC名 |
4-fluoro-N,N-dimethyl-2-[4-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13F4NO/c1-20(2)14-8-5-11(16)9-13(14)10-3-6-12(7-4-10)21-15(17,18)19/h3-9H,1-2H3 |
InChIキー |
WRBSKJFTBFJCIA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=C(C=C1)F)C2=CC=C(C=C2)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]-](/img/structure/B14066869.png)
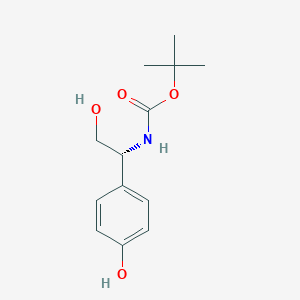



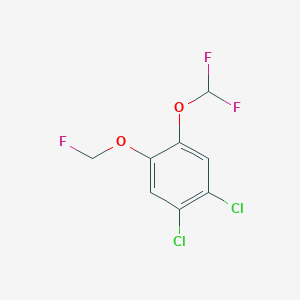
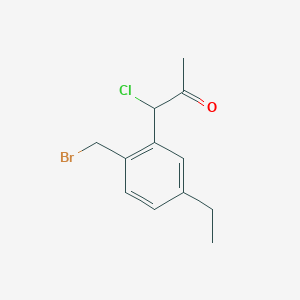

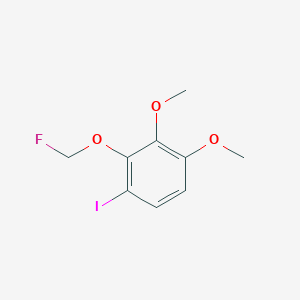
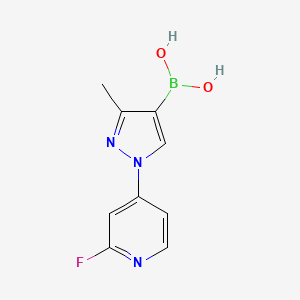
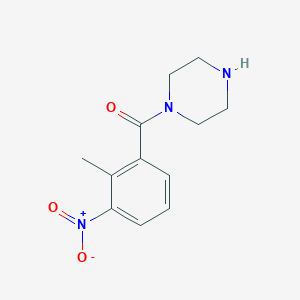
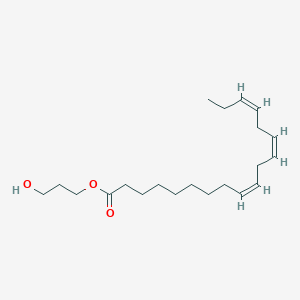

![Bis[2-(diphenylphosphino)-phenyl]ether oxide;Bis[2-((oxo)diphenylphosphino)phenyl]ether](/img/structure/B14066969.png)
